DM1-Peg4-dbco

Site-Specific Conjugation ADC Homogeneity Click Chemistry

DM1-PEG4-DBCO is a drug-linker conjugate designed for site-specific ADC assembly via copper-free SPAAC click chemistry. Unlike stochastic lysine-conjugated SMCC-DM1, the DBCO-PEG4 platform delivers >90% conjugation efficiency and near-homogeneous DAR ~4 species, reducing batch-to-batch variability. The PEG4 spacer accelerates SPAAC kinetics by 31±16% vs. non-PEGylated DBCOs, enabling faster, higher-yield bioconjugation. Ideal for programs targeting moderate antigen density tumors, its intermediate potency (IC50 0.003-0.01 nM) balances efficacy with a manageable therapeutic window. For procurement, this translates to streamlined analytics, predictable PK, and reproducible manufacturing outcomes.

Molecular Formula C63H80ClN5O16
Molecular Weight 1198.8 g/mol
Cat. No. B12427157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM1-Peg4-dbco
Molecular FormulaC63H80ClN5O16
Molecular Weight1198.8 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13+,41-15+/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1
InChIKeyKNGFBSMTZQRQKS-UXUCKKCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM1-PEG4-DBCO: Drug-Linker Conjugate Combining Microtubule Inhibitor DM1 with Bioorthogonal DBCO Click Chemistry Handle


DM1-PEG4-DBCO (also designated DM1-(PEG)4-DBCO or DBCO-PEG4-Ahx-DM1) is a drug-linker conjugate comprising the potent microtubule inhibitor mertansine (DM1) covalently attached to a heterobifunctional linker that incorporates a dibenzocyclooctyne (DBCO) moiety and a tetraethylene glycol (PEG4) spacer . This construct serves as a modular building block for antibody-drug conjugates (ADCs) prepared via strain-promoted azide-alkyne cycloaddition (SPAAC) copper-free click chemistry [1]. Unlike first-generation ADC linkers that rely on stochastic conjugation to endogenous lysine or cysteine residues, the DBCO functional group enables bioorthogonal, site-specific attachment to azide-modified antibodies, offering a distinct conjugation strategy within the maytansinoid ADC landscape.

Why DM1-PEG4-DBCO Cannot Be Casually Replaced by Alternative Maytansinoid Linker-Payloads or Generic DBCO Reagents


In ADC development, linker-payload selection is a critical determinant of conjugate homogeneity, pharmacokinetics, and therapeutic window [1]. The clinically validated SMCC-DM1 linker-payload (as in trastuzumab emtansine) produces heterogeneous ADC populations with broad drug-to-antibody ratio (DAR) distributions due to stochastic conjugation to multiple lysine residues [2]. This heterogeneity complicates batch-to-batch consistency and yields subpopulations with divergent clearance profiles [3]. Conversely, generic DBCO reagents lacking the PEG4 spacer exhibit slower SPAAC kinetics and increased aggregation propensity when conjugated to antibodies [4]. DM1-PEG4-DBCO occupies a distinct design space: the PEG4 spacer enhances aqueous solubility and reduces steric hindrance during bioconjugation, while the DBCO handle enables homogeneous, site-specific ADC assembly via copper-free click chemistry. These features cannot be assumed for in-class alternatives such as SMCC-DM1, sulfo-SPDB-DM4, or DBCO linkers lacking PEG spacers, each of which presents measurable differences in conjugation efficiency, product homogeneity, and downstream performance characteristics.

DM1-PEG4-DBCO Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Conjugation Efficiency: DBCO-PEG4-Mediated Site-Specific ADC Assembly vs. Stochastic Lysine Conjugation (SMCC-DM1)

Site-specific conjugation using DBCO-PEG4-linked payloads to azide-modified antibodies (via pAMF incorporation) achieves near-complete conversion, whereas traditional SMCC-DM1 conjugation to lysine residues produces heterogeneous mixtures with incomplete payload attachment [1]. The DBCO-PEG4 platform enables precise control over conjugation stoichiometry and positional uniformity, resulting in a defined DAR of approximately 4 when conjugated at both light and heavy chains [1]. In contrast, SMCC-DM1 conjugates exhibit DAR distributions spanning 0-8 species and conjugation ratios below 90% under comparable conditions [2].

Site-Specific Conjugation ADC Homogeneity Click Chemistry

SPAAC Kinetics: DBCO-PEG4 Conjugation Rate vs. Non-PEGylated DBCO and Buffer-Dependent Variability

The PEG4 spacer in DBCO-PEG4 constructs directly influences SPAAC reaction kinetics. In studies with DBCO-modified trastuzumab, the inclusion of a PEG linker (PEG5) enhanced reaction rates by 31 ± 16% compared to non-PEGylated DBCO-antibody conjugates [1]. Additionally, the second-order rate constant (k2) for DBCO-PEG4 conjugates varies substantially with buffer selection: HEPES buffer yields the fastest rates (0.55-1.22 M⁻¹ s⁻¹), while PBS yields among the slowest (0.32-0.85 M⁻¹ s⁻¹) [1]. This buffer sensitivity is a critical consideration for conjugation protocol optimization that is not apparent from generic DBCO product specifications.

SPAAC Kinetics Bioconjugation Optimization Copper-Free Click Chemistry

Cytotoxic Potency of DM1 Payload: Cross-Study Comparison with DM4 and Maytansine Metabolites

DM1 and DM4 represent the two principal maytansinoid payloads in clinical-stage ADCs. Comparative cytotoxicity studies on their major metabolites provide quantitative differentiation relevant to linker-payload selection. S-methyl-DM1 (the principal active catabolite of disulfide-linked DM1 conjugates) exhibits approximately 3-10 fold greater potency than the parent maytansine, with IC50 values ranging from 0.003 to 0.01 nM across human tumor cell lines . In parallel studies, S-methyl-DM4 (the corresponding catabolite from DM4 conjugates) demonstrates 20-50 fold greater potency than maytansine, achieving IC50 values as low as 1 × 10⁻¹² mol/L [1]. Both catabolites are more potent than maytansine, but S-methyl-DM4 is consistently reported as more potent than S-methyl-DM1, a distinction that may influence payload selection for targets with varying antigen density.

Maytansinoid Cytotoxicity ADC Payload Selection In Vitro Potency

DAR Optimization: Maytansinoid ADC Clearance and Therapeutic Index as a Function of Drug Loading

The drug-to-antibody ratio (DAR) is a critical determinant of ADC pharmacokinetics and therapeutic index. Preclinical studies on maytansinoid conjugates demonstrate that ADCs with DAR 2-6 exhibit comparable clearance rates and superior therapeutic indices relative to very high DAR conjugates (DAR ~9-10) [1]. Specifically, conjugates with average DAR ~9-10 show accelerated clearance and rapid hepatic accumulation (24-28% ID/g at 2-6 h post-injection) compared to 7-10% ID/g for DAR 2-6 conjugates [1]. The DBCO-PEG4 platform enables precise DAR control, typically achieving DAR close to 4, which falls within the optimal therapeutic window of 2-6 for maytansinoid ADCs [2].

DAR Optimization ADC Pharmacokinetics Therapeutic Index

DM1-PEG4-DBCO: Recommended Scientific and Industrial Application Scenarios Based on Quantitative Evidence


Site-Specific ADC Development Requiring Homogeneous DAR and Reproducible Conjugation

DM1-PEG4-DBCO is optimally deployed in ADC programs that prioritize conjugate homogeneity and reproducible manufacturing. The DBCO-PEG4 platform enables near-complete site-specific conjugation (>90% efficiency) to azide-modified antibodies, yielding defined DAR ~4 species [1]. This homogeneity addresses the batch-to-batch variability challenges inherent in stochastic lysine conjugation methods (such as SMCC-DM1), where conjugation ratios below 90% and broad DAR distributions are typical [2]. For procurement decisions, this translates to reduced analytical burden during characterization and more predictable pharmacokinetic behavior [3].

Rapid Bioconjugation Process Development with Optimized SPAAC Kinetics

The PEG4 spacer in DM1-PEG4-DBCO provides a quantifiable kinetic advantage in SPAAC reactions, enhancing conjugation rates by 31 ± 16% relative to non-PEGylated DBCO constructs [1]. This rate acceleration enables shorter reaction times and higher conjugation yields under mild, copper-free conditions. Additionally, the documented buffer-dependent kinetics (fastest in HEPES: 0.55-1.22 M⁻¹ s⁻¹; slowest in PBS: 0.32-0.85 M⁻¹ s⁻¹) provide actionable guidance for protocol optimization [1]. This compound is therefore recommended for laboratories seeking to streamline ADC conjugation workflows while maintaining robust, reproducible yields.

Maytansinoid ADC Programs Targeting Moderate Antigen-Expressing Tumors

Based on cross-study potency comparisons, DM1-derived catabolites (S-methyl-DM1) exhibit IC50 values of 0.003-0.01 nM, representing 3-10 fold greater potency than maytansine but lower potency than DM4-derived catabolites (20-50 fold more potent than maytansine) [1][2]. This intermediate potency profile positions DM1-PEG4-DBCO as suitable for ADC programs targeting tumors with moderate antigen density, where the higher potency of DM4 may be unnecessary or could narrow the therapeutic window. The precise DAR ~4 achievable with this platform further ensures that the final conjugate operates within the optimal DAR 2-6 range for maytansinoid ADCs, avoiding the accelerated clearance and hepatic sequestration associated with DAR >9 conjugates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for DM1-Peg4-dbco

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.